molecular formula C4H6O4 B161665 3-Hydroxy-2-oxobutanoic acid CAS No. 1944-42-9

3-Hydroxy-2-oxobutanoic acid

Cat. No.: B161665
CAS No.: 1944-42-9
M. Wt: 118.09 g/mol
InChI Key: QWZIITCYKKSZGN-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Hydroxy-2-oxobutanoic acid can be synthesized through several methods. One common approach involves the oxidation of 3-hydroxybutanoic acid using mild oxidizing agents. Another method includes the hydrolysis of 3-hydroxy-2-oxobutanoyl chloride under controlled conditions .

Industrial Production Methods: In industrial settings, this compound is often produced via fermentation processes using genetically modified microorganisms. These microorganisms are engineered to overproduce the compound, which is then extracted and purified using various chromatographic techniques .

Types of Reactions:

    Oxidation: this compound can undergo oxidation to form 2-oxobutanoic acid.

    Reduction: It can be reduced to 3-hydroxybutanoic acid.

    Substitution: The hydroxyl group can be substituted with other functional groups under specific conditions[][3].

Common Reagents and Conditions:

    Oxidation: Mild oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Various nucleophiles can be used for substitution reactions, often in the presence of a catalyst[][3].

Major Products Formed:

    Oxidation: 2-Oxobutanoic acid.

    Reduction: 3-Hydroxybutanoic acid.

    Substitution: Depending on the nucleophile used, various substituted derivatives can be formed[][3].

Scientific Research Applications

3-Hydroxy-2-oxobutanoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Hydroxy-2-oxobutanoic acid involves its participation in metabolic pathways. It acts as a substrate for various enzymes, leading to the production of essential biomolecules. The compound is involved in the biosynthesis of amino acids such as valine and isoleucine. It also plays a role in the tricarboxylic acid cycle, contributing to energy production in cells .

Comparison with Similar Compounds

  • 2-Hydroxy-3-oxobutanoic acid
  • 3-Hydroxy-3-methyl-2-oxobutanoic acid
  • 3-Methyl-2-oxobutanoic acid

Comparison: 3-Hydroxy-2-oxobutanoic acid is unique due to its specific hydroxyl and keto functional groups, which confer distinct reactivity and biological roles. Compared to 2-Hydroxy-3-oxobutanoic acid, it has a different position of the hydroxyl group, leading to different chemical properties and reactivity. The presence of a methyl group in 3-Hydroxy-3-methyl-2-oxobutanoic acid and 3-Methyl-2-oxobutanoic acid introduces steric effects that alter their reactivity and biological functions .

Properties

IUPAC Name

3-hydroxy-2-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6O4/c1-2(5)3(6)4(7)8/h2,5H,1H3,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWZIITCYKKSZGN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90941175
Record name 3-Hydroxy-2-oxobutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90941175
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

118.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1944-42-9
Record name beta-Hydroxy-alpha-ketobutyric acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001944429
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Hydroxy-2-oxobutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90941175
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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